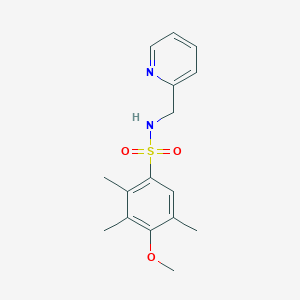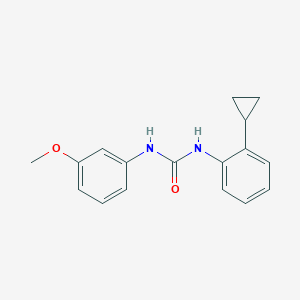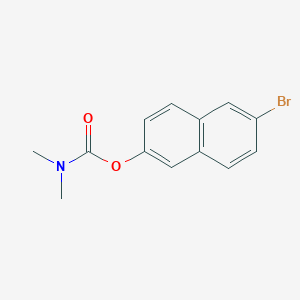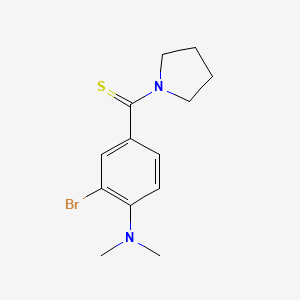![molecular formula C20H24FN3O B5842098 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5842098.png)
3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a piperazine derivative that belongs to the class of psychoactive drugs known as phenylpiperazines.
Mécanisme D'action
The exact mechanism of action of 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide may act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide in lab experiments is its high potency and selectivity for certain neurotransmitter receptors, which allows for more precise and targeted studies. However, one limitation of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide. One area of interest is the development of more selective and potent analogs of 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, which may have improved therapeutic properties. Another area of interest is the investigation of 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide's potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide involves the reaction of 4-fluoroaniline with 1-(4-methylphenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields the intermediate 4-(4-fluorophenyl)-1-(4-methylphenyl)piperazine, which is then treated with propanoyl chloride to obtain the final product, 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide.
Applications De Recherche Scientifique
3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide may act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-2-6-18(7-3-16)22-20(25)10-11-23-12-14-24(15-13-23)19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKIJVJLWRKWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)


![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)
![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)

hydrazone](/img/structure/B5842105.png)
![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5842120.png)